molecular formula C12H11N5O2S B2936302 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1240264-37-2

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2936302
CAS No.: 1240264-37-2
M. Wt: 289.31
InChI Key: XYSVIDKNDAIXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at the 5-position and a carboxamide group linked to a 5-methyl-1,3,4-oxadiazole moiety via a methylene bridge. This structure combines aromatic and electron-rich heterocycles, which are often associated with biological activity, particularly in medicinal chemistry contexts such as kinase inhibition or antimicrobial applications . The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the thiophene moiety contributes to lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-14-17-11(19-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-20-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSVIDKNDAIXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies that illustrate its pharmacological potential.

Chemical Structure and Synthesis

The compound features a unique structure that includes an oxadiazole ring, a pyrazole moiety, and a thiophene group. The synthesis typically involves multi-step processes that may include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Synthesis of the Pyrazole and Thiophene Rings : These are formed through condensation reactions with appropriate reagents.
  • Final Coupling : The intermediates are coupled using coupling agents like EDCI or DCC in the presence of a base.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, in vitro tests showed that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
7b0.22Highly active against S. aureus
100.25Effective against S. epidermidis

Anticancer Activity

The compound has also been evaluated for anticancer properties. Various studies have reported IC50 values indicating potent activity against multiple cancer cell lines:

Cell LineIC50 (μM)Reference
HEPG21.18 ± 0.14
MCF72.36
PC-30.67
HCT-1160.80

These findings suggest that the compound can inhibit cancer cell proliferation effectively.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. This mechanism can lead to modulation of cellular activities, contributing to its antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Evaluation : A study demonstrated the effectiveness of pyrazole derivatives against various bacterial strains, emphasizing their potential use in treating infections resistant to conventional antibiotics .
  • Anticancer Screening : In another study, the compound was tested against a range of cancer cell lines, showing significant cytotoxic effects compared to established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic carboxamides.

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
Target Compound Pyrazole-3-carboxamide 5-(Thiophen-2-yl), N-(5-methyl-oxadiazolylmethyl) High lipophilicity, potential kinase inhibition
N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) Thiadiazole-2-carboxamide Pyridin-4-yl, 3-chlorophenyl Melting point: 175–177°C; antimicrobial
3-(5-Chloro-2-thienyl)-N′-[(E)-3-(2-methoxyphenyl)allylidene]pyrazole-5-carbohydrazide Pyrazole-3-carbohydrazide 5-Chlorothiophen-2-yl, 2-methoxyphenyl allylidene Antifungal activity
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide 5-Methylthiophen-2-yl, benzothiazole Potential neuroprotective activity
Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate Pyrimidine-oxadiazole hybrid 4-Fluorobenzyl, oxadiazole carbonyl Pharmacopeial standards (antiviral)

Key Observations :

  • Core Heterocycles : The target compound’s pyrazole core distinguishes it from thiadiazole (e.g., 18l ) or pyrimidine-based analogues (e.g., ). Pyrazoles generally exhibit greater conformational flexibility compared to rigid thiadiazoles.
  • Substituent Impact : The 5-methyl-oxadiazole methylene linker in the target compound enhances solubility relative to direct carbonyl-linked oxadiazoles (as in ). The thiophen-2-yl group at the pyrazole 5-position is structurally analogous to chlorothiophenyl substituents in antifungal agents (e.g., ), but lacks halogenation, which may reduce toxicity.
Hydrogen-Bonding and Crystallinity

The oxadiazole and carboxamide groups in the target compound facilitate hydrogen-bonding networks, as observed in similar structures (e.g., benzothiazole derivatives ). However, thiadiazole-based analogues (e.g., 18l ) exhibit stronger intermolecular interactions due to the sulfur atom’s polarizability, leading to higher melting points .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous pyrazole-carboxamides, such as condensation of activated carboxamides with oxadiazole-methyl amines .
  • Solubility and Bioavailability : The 5-methyl-oxadiazole group may improve aqueous solubility compared to unsubstituted oxadiazoles, as seen in related pharmacopeial compounds .
  • Unresolved Data : Experimental data on the target compound’s melting point, solubility, and specific bioactivity are absent in the provided evidence, highlighting a need for further characterization.

Q & A

Basic: What are the standard synthetic routes for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or acrylates to form the pyrazole ring. For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate can be synthesized via cyclization using diethyl oxalate and acetone under basic conditions .

Oxadiazole Ring Construction : Hydrazinolysis of the ester group followed by cyclization with reagents like cyanogen bromide or carbon disulfide to form the 1,3,4-oxadiazole moiety. Alkylation using chloro-methyl intermediates (e.g., (5-methyl-1,3,4-oxadiazol-2-yl)methyl chloride) in DMF with K₂CO₃ as a base is critical for introducing the oxadiazole-methyl group .

Thiophene Incorporation : Suzuki-Miyaura coupling or direct substitution to introduce the thiophen-2-yl group at the pyrazole C5 position.

Key purification steps include recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires strict stoichiometric control and inert atmospheres for moisture-sensitive steps .

Advanced: How can researchers optimize the alkylation step when synthesizing the oxadiazole moiety?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the oxadiazole intermediate. Evidence shows DMF improves reaction homogeneity and yield (e.g., 75–85% yields in alkylation reactions) .
  • Base Compatibility : K₂CO₃ or Cs₂CO₃ are preferred for deprotonation without side reactions. Avoid strong bases (e.g., NaOH) to prevent hydrolysis of the oxadiazole ring.
  • Temperature Control : Room temperature minimizes byproduct formation (e.g., dimerization). Elevated temperatures (>50°C) may degrade the methyl-oxadiazole group.
  • Stoichiometry : A 1.1:1 molar ratio of alkylating agent (e.g., RCH₂Cl) to oxadiazole-thiol ensures complete substitution. Excess reagent risks N-alkylation side products .

Troubleshooting : If yields are inconsistent, monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and characterize intermediates by ¹H NMR to confirm substitution at the sulfur atom .

Basic: What spectroscopic techniques are essential for confirming the structure of the compound?

Methodological Answer:

¹H NMR : Key signals include:

  • Pyrazole C3-H: δ 6.8–7.2 ppm (singlet, integration 1H).
  • Thiophene protons: δ 7.3–7.5 ppm (multiplet).
  • Oxadiazole-methyl group: δ 2.5 ppm (singlet, 3H) .

IR Spectroscopy : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 331.4 for C₁₆H₁₇N₃O₃S) .

Validation : Compare data with synthesized analogs (e.g., 5-methyl-1H-pyrazole derivatives) and computational predictions using tools like ACD/Labs or ChemDraw .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar pyrazole-oxadiazole derivatives?

Methodological Answer:

2D NMR (HSQC, HMBC) : Assign ambiguous protons and carbons. For example, HMBC correlations between the oxadiazole methyl group (δ 2.5 ppm) and the oxadiazole C2 (δ 155 ppm) confirm substitution patterns .

Variable Temperature NMR : Resolve overlapping signals caused by conformational exchange.

Computational NMR Prediction : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to simulate spectra and compare with experimental data .

Case Study : Inconsistent thiophene proton splitting (doublet vs. multiplet) may arise from rotameric equilibria; low-temperature NMR (e.g., –40°C in CDCl₃) can freeze conformers .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–). Report MIC values (µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase). Use positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells. IC₅₀ values <10 µM warrant further study .

Data Interpretation : Compare with reference compounds (e.g., 1,3,4-thiadiazole derivatives) to assess structure-activity relationships .

Advanced: How should dose-response studies be designed to determine IC₅₀ values for cytotoxicity?

Methodological Answer:

Dose Range : Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate. Include vehicle controls (e.g., DMSO <0.1%).

Incubation Time : 48–72 hours to capture delayed apoptosis.

Data Analysis : Fit sigmoidal curves using software (e.g., GraphPad Prism) with the equation:
Response=Bottom+TopBottom1+10(logIC50X)×HillSlope\text{Response} = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{IC}_{50} - X) \times \text{HillSlope}}}

Validation : Repeat assays in independent experiments (n ≥ 3) and calculate SEM. Discrepancies >20% require re-evaluation of compound stability or cell line viability .

Basic: What in silico methods predict the compound’s bioactivity and target interactions?

Methodological Answer:

PASS Online : Predicts antimicrobial, anticancer, or enzyme modulatory activity based on structural fragments (e.g., oxadiazole for kinase inhibition) .

Molecular Docking (AutoDock Vina) : Simulate binding to targets like COX-2 or EGFR. Use PDB structures (e.g., 1M17 for COX-2) and validate with scoring functions (ΔG < –7 kcal/mol suggests strong binding) .

ADMET Prediction (SwissADME) : Assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Advanced: How can molecular docking results be validated experimentally?

Methodological Answer:

Enzyme Inhibition Assays : Compare docking-predicted IC₅₀ with experimental values. A correlation coefficient (R²) >0.7 supports validity .

Site-Directed Mutagenesis : Mutate key docking-predicted residues (e.g., EGFR Thr790) and measure activity loss.

SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD). A KD < 1 µM aligns with strong docking scores .

Example : If docking suggests hydrogen bonding with COX-2 Arg120, substitute Arg120 with alanine and observe reduced inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.